Iron, (eta4-1,3-butadiene)tricarbonyl-

描述

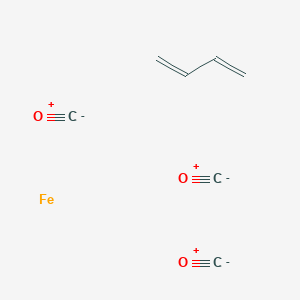

Iron, (eta4-1,3-butadiene)tricarbonyl- is an organoiron compound with the chemical formula C7H6FeO3. It is a well-studied metal complex of butadiene, characterized by its orange-colored viscous liquid form that freezes just below room temperature . The compound adopts a piano stool structure, which is common among half-sandwich compounds .

准备方法

Synthetic Routes and Reaction Conditions

Iron, (eta4-1,3-butadiene)tricarbonyl- is typically synthesized by heating iron pentacarbonyl with 1,3-butadiene. The reaction is carried out in a sealed tube under nitrogen at approximately 135°C for 24 hours . The reaction can be summarized as follows:

Fe(CO)5+C4H6→(η4−C4H6)Fe(CO)3+2CO

Industrial Production Methods

While specific industrial production methods for Iron, (eta4-1,3-butadiene)tricarbonyl- are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling adjustments to accommodate larger production volumes.

化学反应分析

Ligand Substitution Reactions

The carbonyl ligands in (η⁴-1,3-butadiene)Fe(CO)₃ can be replaced by stronger-field ligands under specific conditions. For example:

-

Phosphine Substitution : Reaction with triphenylphosphine (PPh₃) in refluxing benzene replaces one CO ligand, yielding (η⁴-1,3-butadiene)Fe(CO)₂(PPh₃)[^1^].

-

Amine Substitution : Treatment with NH₃ in tetrahydrofuran (THF) produces mixed-ligand complexes, though yields are highly solvent- and temperature-dependent[^1^].

Key Reaction :

(L = PPh₃, NH₃, etc.)

Oxidation and Salt Formation

The Fe(CO)₃-diene complex undergoes hydride abstraction to form cationic species:

-

Hydride Abstraction : Treatment with trityl tetrafluoroborate ([Ph₃C]BF₄) in CH₂Cl₂ generates the tricarbonyl(cyclohexadienyl)iron tetrafluoroborate salt[^1^]:

Deprotection of the Diene Ligand

The Fe(CO)₃ unit acts as a protective group, enabling selective diene release:

-

Oxidative Deprotection : Ceric ammonium nitrate (CAN) in aqueous acetone removes the Fe(CO)₃ moiety, regenerating free 1,3-butadiene[^4^].

-

Thermal Deprotection : Heating to 150°C under vacuum decomposes the complex, releasing CO and yielding metallic iron residues[^2^].

Electrophilic Substitution on the Diene

The coordinated diene undergoes electrophilic attack due to electron density redistribution:

-

Friedel-Crafts Acylation : Reacts with acetyl chloride (AcCl) and AlCl₃ to form acylated derivatives[^4^]:

Reduction and Protonation

-

Protonation : Treatment with HBF₄ in ether yields protonated adducts, stabilizing cationic intermediates[^1^].

-

Reduction with NaBH₄ : Selectively reduces the Fe center without altering the diene ligand[^2^].

Comparative Reactivity Table

Mechanistic Insights

-

Fluxionality : IR studies (νCO ≈ 2040, 1969 cm⁻¹) reveal dynamic ligand behavior, with splitting at low temperatures indicating conformational flexibility[^4^].

-

Electron Withdrawal : The Fe(CO)₃ group withdraws electron density from the diene, activating it toward electrophiles while protecting it from Diels-Alder reactions[^4^].

科学研究应用

Catalysis in Organic Reactions

Iron, (eta4-1,3-butadiene)tricarbonyl serves as a catalyst in various organic reactions. Its ability to facilitate C-C bond formation makes it valuable in synthesizing complex organic molecules. For instance, it has been employed in asymmetric synthesis processes where stereocontrol is critical.

Case Study:

In a study published in the Journal of the American Chemical Society, this compound was utilized to achieve high stereoselectivity in the synthesis of the indacene unit of Ikarugamycin, demonstrating its utility in medicinal chemistry applications .

Bioinorganic Chemistry

The compound's interaction with biological ligands has made it a subject of study in bioinorganic chemistry. It provides insights into metal-ligand interactions that are crucial for understanding metalloproteins and enzyme mechanisms.

Research Findings:

Studies have shown that the coordination of iron with organic ligands can mimic the behavior of certain metalloenzymes, providing models for enzyme catalysis and electron transfer processes .

Material Science

Iron, (eta4-1,3-butadiene)tricarbonyl is also explored for its potential in developing new materials. Its unique properties allow it to be incorporated into polymer matrices or used as a precursor for creating nanostructured materials.

Application Example:

Research indicates that incorporating this compound into polymer systems can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

作用机制

The mechanism by which Iron, (eta4-1,3-butadiene)tricarbonyl- exerts its effects involves its ability to coordinate with various ligands through its iron center. The eta4-1,3-butadiene ligand provides a stable binding environment, allowing the compound to participate in various catalytic cycles and chemical transformations .

相似化合物的比较

Similar Compounds

- Cyclobutadieneiron tricarbonyl

- Isopreneiron tricarbonyl

- Iron pentacarbonyl

Uniqueness

Iron, (eta4-1,3-butadiene)tricarbonyl- is unique due to its specific eta4-1,3-butadiene ligand, which provides distinct reactivity and stability compared to other iron carbonyl complexes. Its piano stool structure also distinguishes it from other similar compounds .

Conclusion

Iron, (eta4-1,3-butadiene)tricarbonyl- is a versatile organoiron compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable subject of study and a useful tool in both research and industrial applications.

生物活性

Iron, (eta4-1,3-butadiene)tricarbonyl, also known as (1,3-butadiene)iron tricarbonyl, is an organoiron compound with the chemical formula CHFeO. This compound has garnered attention in the fields of bioinorganic chemistry and catalysis due to its unique structure and reactivity. The compound consists of an iron center coordinated with a tricarbonyl group and an eta4-1,3-butadiene ligand, which imparts distinctive properties compared to other iron complexes.

- Molecular Weight : 193.966 g/mol

- CAS Registry Number : 12078-32-9

- Structure : The compound features a piano stool structure that is characteristic of many organometallic complexes.

Synthesis

Iron, (eta4-1,3-butadiene)tricarbonyl is synthesized by heating iron pentacarbonyl with 1,3-butadiene in a sealed tube under nitrogen at approximately 135°C for 24 hours. The reaction can be summarized as follows:

The biological activity of Iron, (eta4-1,3-butadiene)tricarbonyl is primarily attributed to its ability to coordinate with various biomolecules through its iron center. This coordination can influence biological processes such as enzyme activity and electron transfer mechanisms.

Toxicological Studies

Research indicates that compounds related to 1,3-butadiene may exhibit toxic effects. For instance, studies have shown that exposure to 1,3-butadiene can lead to various health issues including reproductive toxicity and carcinogenic effects in animal models. Key findings from studies include:

- Carcinogenicity : Inhaled 1,3-butadiene has been identified as a potent carcinogen in mice and rats. It induces tumors at multiple sites across various studies.

- Genotoxicity : The compound has shown mutagenic properties in somatic cells of mice but not in rats. Limited evidence suggests it may also be genotoxic in humans exposed occupationally.

Case Study 1: Reproductive Toxicity

In a study involving pregnant rats exposed to varying concentrations of 1,3-butadiene, significant reductions in maternal body weight were observed at higher exposure levels. However, no developmental toxicity was noted at lower concentrations .

Case Study 2: Carcinogenic Risk Assessment

Epidemiological studies have associated occupational exposure to 1,3-butadiene with increased risks of leukemia and other hematological cancers . The carcinogenic potency was determined to be significant enough to warrant regulatory attention.

Applications in Research

Iron, (eta4-1,3-butadiene)tricarbonyl is utilized in various scientific applications:

- Catalysis : It serves as a catalyst in organic reactions due to its ability to facilitate electron transfer processes.

- Bioinorganic Chemistry : The compound is studied for its interactions with biological molecules and its potential role in mimicking metalloenzyme functions.

Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Iron pentacarbonyl | Tricarbonyl complex | Highly reactive; used in various syntheses |

| Cyclobutadieneiron tricarbonyl | Diene complex | Exhibits different reactivity patterns |

| Isopreneiron tricarbonyl | Diene complex | Similar coordination chemistry but different ligands |

属性

IUPAC Name |

buta-1,3-diene;carbon monoxide;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6.3CO.Fe/c1-3-4-2;3*1-2;/h3-4H,1-2H2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFCJULAAWWTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FeO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12078-32-9 | |

| Record name | (η4-1,3-Butadiene)tricarbonyliron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12078-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (η-1,3-butadiene)tricarbonyliron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。